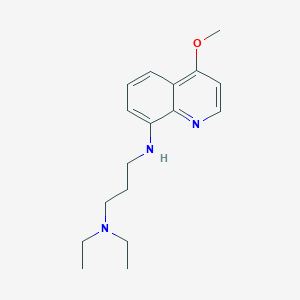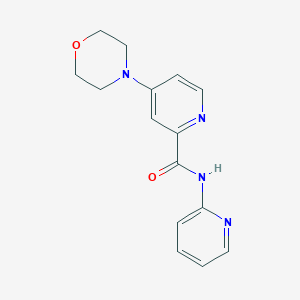
4-(Morpholin-4-yl)-n-(pyridin-2-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Morpholin-4-yl)-n-(pyridin-2-yl)pyridine-2-carboxamide is a synthetic organic compound that features a morpholine ring, a pyridine ring, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)-n-(pyridin-2-yl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Morpholine Group: This step often involves nucleophilic substitution reactions where a morpholine ring is introduced to the pyridine ring.
Formation of the Carboxamide Group: This can be done through amide bond formation reactions, often using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions could potentially modify the pyridine rings.
Substitution: Various substitution reactions can occur, especially on the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(Morpholin-4-yl)-n-(pyridin-2-yl)pyridine-2-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Morpholin-4-yl)pyridine
- 2-(Pyridin-2-yl)pyridine
- N-(Pyridin-2-yl)pyridine-2-carboxamide
Uniqueness
4-(Morpholin-4-yl)-n-(pyridin-2-yl)pyridine-2-carboxamide is unique due to the combination of its morpholine and pyridine rings, along with the carboxamide group. This unique structure may confer specific biological activities or chemical reactivity not seen in similar compounds.
Propiedades
Número CAS |
82776-68-9 |
|---|---|
Fórmula molecular |
C15H16N4O2 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
4-morpholin-4-yl-N-pyridin-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C15H16N4O2/c20-15(18-14-3-1-2-5-17-14)13-11-12(4-6-16-13)19-7-9-21-10-8-19/h1-6,11H,7-10H2,(H,17,18,20) |
Clave InChI |
AYZVDKWIAACBRX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC(=NC=C2)C(=O)NC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



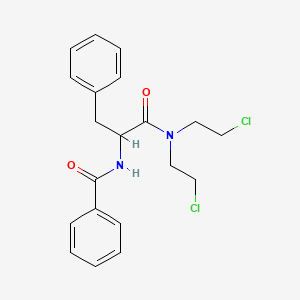
![3-{[2-(Dichloroamino)-2-methylpropoxy]carbonyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B13996419.png)
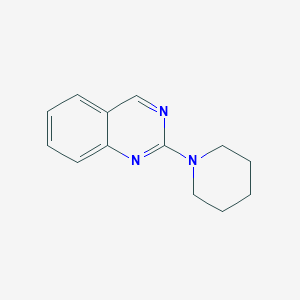
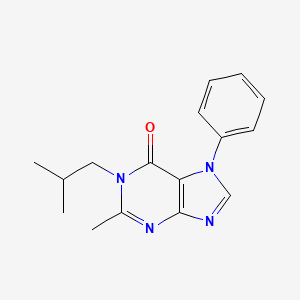
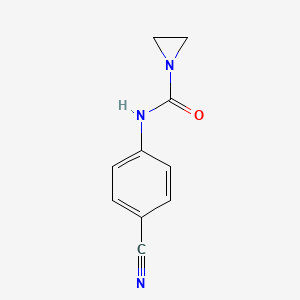
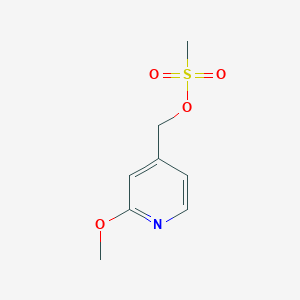
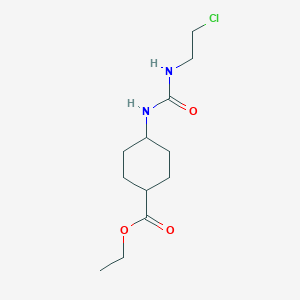
![n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine](/img/structure/B13996462.png)
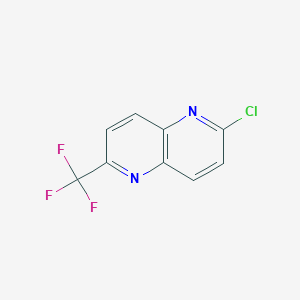
![ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate](/img/structure/B13996465.png)

